BenchChemオンラインストアへようこそ!

1-(2,3-Dihydro-1H-inden-2-yl)piperidine

Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

1-(2,3-Dihydro-1H-inden-2-yl)piperidine (CAS 23928-93-0) is a heterocyclic building block comprising a piperidine ring N-linked to the 2-position of a 2,3-dihydro-1H-indene (indane) scaffold. With a molecular formula of C₁₄H₁₉N and a molecular weight of 201.31 g·mol⁻¹, it features zero hydrogen bond donors, one hydrogen bond acceptor, a single rotatable bond, a topological polar surface area of 3.2 Ų, and a computed XLogP3-AA of 3.2.

Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
CAS No. 23928-93-0
Cat. No. B15480400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1H-inden-2-yl)piperidine
CAS23928-93-0
Molecular FormulaC14H19N
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC3=CC=CC=C3C2
InChIInChI=1S/C14H19N/c1-4-8-15(9-5-1)14-10-12-6-2-3-7-13(12)11-14/h2-3,6-7,14H,1,4-5,8-11H2
InChIKeyUQWYOEMVDJHMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1H-inden-2-yl)piperidine (CAS 23928-93-0) – Core Structural & Physicochemical Profile for Chemical Procurement


1-(2,3-Dihydro-1H-inden-2-yl)piperidine (CAS 23928-93-0) is a heterocyclic building block comprising a piperidine ring N-linked to the 2-position of a 2,3-dihydro-1H-indene (indane) scaffold. With a molecular formula of C₁₄H₁₉N and a molecular weight of 201.31 g·mol⁻¹, it features zero hydrogen bond donors, one hydrogen bond acceptor, a single rotatable bond, a topological polar surface area of 3.2 Ų, and a computed XLogP3-AA of 3.2 [1]. These physicochemical descriptors place it in a lipophilic, low-polarity chemical space distinct from its common heterocyclic analogs .

Substituting 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) with Its Piperazine or Pyrrolidine Analogs Introduces Material Changes in Hydrogen Bonding, Lipophilicity, and Conformational Space


The indane-fused piperidine scaffold of 23928-93-0 establishes a specific combination of lipophilicity (XLogP3-AA = 3.2), zero hydrogen bond donor capacity, and a six-membered saturated heterocycle conformation that cannot be replicated by its closest commercially available analogs—1-(2,3-dihydro-1H-inden-2-yl)piperazine (CAS 23912-70-1) and 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152-60-9). Substituting the piperidine ring with piperazine introduces an additional ionizable amine, adding hydrogen bond donor capability (HBD = 1 vs. 0) and altering LogP by approximately 2 orders of magnitude (XLogP = 1.06 vs. 3.2), while replacing it with pyrrolidine contracts ring size and modifies spatial orientation . These differences directly impact solubility, membrane permeability, and target engagement profiles, meaning that generic interchange of these building blocks without experimental re-validation introduces uncontrolled variables in medicinal chemistry and chemical biology workflows [1].

Quantitative Performance & Differentiation Evidence for 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) Against Closest Analogs


Lipophilicity Differentiation vs. Piperazine Analog Supports CNS Drug-Likeness and Membrane Penetration Tuning

1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) exhibits a computed XLogP3-AA of 3.2, placing it within the optimal lipophilicity range (LogP 1–4) for central nervous system (CNS) drug candidates [1]. In contrast, its direct piperazine analog (CAS 23912-70-1) displays a substantially lower XLogP of approximately 1.06 . This approximately 2.14 log unit difference corresponds to a more than 130-fold difference in octanol–water partition coefficient, translating into meaningfully distinct predicted membrane permeability and blood–brain barrier penetration potential. Additionally, 23928-93-0 possesses zero hydrogen bond donors (HBD = 0) versus one hydrogen bond donor (HBD = 1) for the piperazine analog due to the additional N–H group in the piperazine ring [1], which further reduces desolvation penalty for passive membrane diffusion.

Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

Conformational and Ring-Size Differentiation vs. Pyrrolidine Analog for Steric and Pharmacophore Design

1-(2,3-Dihydro-1H-inden-2-yl)piperidine bears a six-membered saturated piperidine ring in the chair conformation, whereas 1-(2,3-dihydro-1H-inden-2-yl)pyrrolidine (CAS 43152-60-9) incorporates a five-membered pyrrolidine ring with distinct envelope/twist conformations. The six-membered piperidine ring provides a larger spatial footprint and a different nitrogen lone-pair vector orientation (equatorial vs. axial preferences in the chair conformer) compared to the smaller, conformationally more restricted pyrrolidine ring [1]. Computed XLogP also differs: 3.2 for the piperidine (target) versus approximately 2.8 for the pyrrolidine analog, a ΔLogP of ~0.4 [1]. While both compounds share HBD = 0 and HBA = 1, the difference in aliphatic ring size alters the steric environment around the basic amine center, which can affect pKa, metabolic stability, and the three-dimensional shape of the molecule when used as a building block.

Structure-Based Drug Design Conformational Analysis Fragment-Based Drug Discovery

Receptor Screening Profile: Positive Dopamine D2 Hit with No Detectable Beta-1 Adrenergic Off-Target Binding

In a commercial receptor screening panel, 1-(2,3-dihydro-1H-inden-2-yl)piperidine (23928-93-0) was reported to show binding affinity toward the dopamine D2 receptor (categorized as positive binding), while simultaneously showing no detectable binding affinity toward the beta-1 adrenergic receptor . Although quantitative Ki or IC₅₀ values are not provided in the available data, the binary screening result suggests that this compound, in its unadorned fragment form, already exhibits a degree of receptor-level selectivity. This contrasts with many simple piperidine-bearing fragments that show promiscuous aminergic receptor binding [1]. The absence of beta-1 adrenergic binding is particularly noteworthy because beta-1 is a common anti-target associated with cardiovascular side effects, making 23928-93-0 an attractive starting point for CNS-focused programs where dopaminergic engagement is desired without concurrent beta-adrenergic activity.

Receptor Pharmacology Off-Target Screening GPCR Profiling

Validated Scaffold for Butyrylcholinesterase (BChE) Inhibitor Design with Picomolar Affinity Achievable via Derivatization

The 1-(2,3-dihydro-1H-inden-2-yl)piperidine scaffold (23928-93-0) is the core fragment of a series of human butyrylcholinesterase (huBChE) inhibitors whose co-crystal structures have been deposited in the Protein Data Bank. Specifically, the derivative N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide was solved in complex with huBChE at 2.10 Å resolution (PDB 5NN0) [1]. The associated publication reports optimization of this series to yield a BChE inhibitor with picomolar affinity (Kᵢ in the low pM range) and demonstrated in vivo activity [1][2]. A structurally related ligand, N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide, was also co-crystallized with huBChE (PDB 4TPK) [3]. This structural biology validation distinguishes the inden-2-yl piperidine fragment from many other achiral building blocks that lack experimentally determined binding modes in therapeutically relevant protein targets.

Alzheimer's Disease Butyrylcholinesterase Structure-Based Drug Design

Optimal Procurement & Application Scenarios for 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) Based on Verified Differentiation Evidence


CNS Lead Optimization Requiring Low H-Bond Donor Count and Optimal Lipophilicity

When designing CNS-penetrant small molecules, medicinal chemists must minimize hydrogen bond donors while maintaining LogP in the 2–4 range. 1-(2,3-Dihydro-1H-inden-2-yl)piperidine (23928-93-0) directly satisfies these constraints with HBD = 0 and XLogP = 3.2 [3]. The piperazine analog (CAS 23912-70-1), with its additional N–H donor (HBD = 1) and substantially lower XLogP of ~1.06, introduces a hydrogen bond donor and lower lipophilicity that may reduce passive BBB penetration [2]. Procurement of the piperidine variant is therefore strongly indicated for CNS programs where CNS MPO or related multiparameter optimization scores are used to prioritize building blocks.

Dopamine Receptor-Targeted Fragment Screening with Reduced Beta-Adrenergic Off-Target Risk

Fragment-based screening libraries for CNS GPCR targets benefit from fragments that exhibit target-selective binding profiles. The binary screening data indicating positive dopamine D2 receptor binding and no detectable binding to the beta-1 adrenergic receptor [3][2] positions 23928-93-0 as a valuable starting fragment for dopamine receptor-focused projects. This selectivity pattern, even if preliminary, reduces the likelihood of cardiovascular off-target effects that would otherwise require extensive de-risking in later optimization stages.

Structure-Based Design of Butyrylcholinesterase Inhibitors for Alzheimer’s Disease

The 1-(2,3-dihydro-1H-inden-2-yl)piperidine fragment has been experimentally validated through co-crystal structures with human butyrylcholinesterase (PDB 5NN0, PDB 4TPK) [3][2]. Derivatives built on this scaffold have achieved picomolar BChE inhibition with in vivo activity [3]. For academic and industrial groups pursuing BChE as a target for advanced Alzheimer's disease, 23928-93-0 provides a structurally characterized starting point with bound ligand coordinates that can be directly used for structure-based optimization, avoiding the need for de novo fragment soaking and crystallization campaigns.

Fragment Growing via Piperidine N-Functionalization for Autotaxin and Other Therapeutic Targets

A 2024 patent application (US20240279216A1) discloses novel piperidine derivatives incorporating the 2,3-dihydro-1H-inden-2-yl motif as autotaxin inhibitors [3]. This patent-protected chemotype validates the scaffold's utility for fragment growing strategies targeting the autotaxin–lysophosphatidic acid (ATX–LPA) signaling axis, which is implicated in fibrosis, cancer, and inflammation. Procurement of 23928-93-0 enables exploration of this patented chemical space with a commercially available, well-characterized building block that can be directly subjected to N-alkylation, N-arylation, or reductive amination to generate diverse screening libraries.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1H-inden-2-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.